Desmethyl piroxicam
Overview
Description
Desmethyl piroxicam is a derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID). It is chemically known as 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. This compound is primarily studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl piroxicam can be synthesized through various chemical reactions involving piroxicam as a starting material. One common method involves the demethylation of piroxicam using reagents such as boron tribromide or other demethylating agents under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. Techniques such as crystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Desmethyl piroxicam undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Desmethyl piroxicam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions.
Industry: Utilized in the pharmaceutical industry for the synthesis of new drug candidates and as an impurity standard in quality control.
Mechanism of Action
Desmethyl piroxicam exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Piroxicam: The parent compound, known for its anti-inflammatory and analgesic properties.
Meloxicam: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Tenoxicam: Similar to piroxicam but with a longer half-life.
Uniqueness: Desmethyl piroxicam is unique due to its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic properties compared to its parent compound, piroxicam. Its demethylated form may offer distinct therapeutic advantages or reduced side effects.
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ6,2-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYFCIBSPQECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216104 | |
Record name | Desmethyl piroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65897-46-3 | |
Record name | Desmethyl piroxicam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065897463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl piroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL PIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O66304CXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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